(3S,4R)-benzyl 3-((tert-butoxycarbonyl)amino)-4-fluoropiperidine-1-carboxylate
Description
(3S,4R)-Benzyl 3-((tert-butoxycarbonyl)amino)-4-fluoropiperidine-1-carboxylate is a fluorinated piperidine derivative characterized by a stereochemically defined (3S,4R) configuration. Its molecular formula is C₁₈H₂₅FN₂O₄ (MW: 352.40 g/mol), with a benzyl ester at position 1, a Boc-protected amino group at position 3, and a fluorine substituent at position 4 of the piperidine ring . The compound is utilized as a key intermediate in medicinal chemistry, particularly in the synthesis of protease inhibitors and kinase-targeting molecules. Safety data indicate hazards including acute oral toxicity (H302), skin irritation (H315), and respiratory tract irritation (H335), necessitating careful handling .
Properties
IUPAC Name |
benzyl (3S,4R)-4-fluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25FN2O4/c1-18(2,3)25-16(22)20-15-11-21(10-9-14(15)19)17(23)24-12-13-7-5-4-6-8-13/h4-8,14-15H,9-12H2,1-3H3,(H,20,22)/t14-,15+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVHJFTQWJQHIAL-CABCVRRESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CN(CCC1F)C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CN(CC[C@H]1F)C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25FN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R)-benzyl 3-((tert-butoxycarbonyl)amino)-4-fluoropiperidine-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate starting materials.
Introduction of the Fluorine Atom: Fluorination can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl (Boc) anhydride to form the Boc-protected amine.
Benzylation: The benzyl group is introduced through nucleophilic substitution reactions using benzyl halides.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, utilizing continuous flow reactors and other advanced technologies to enhance yield and efficiency. Flow microreactor systems, for example, have been shown to be more efficient and sustainable compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
(3S,4R)-benzyl 3-((tert-butoxycarbonyl)amino)-4-fluoropiperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or fluorine-substituted positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl halides for benzylation, Selectfluor for fluorination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
(3S,4R)-benzyl 3-((tert-butoxycarbonyl)amino)-4-fluoropiperidine-1-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as a pharmacological agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3S,4R)-benzyl 3-((tert-butoxycarbonyl)amino)-4-fluoropiperidine-1-carboxylate involves its interaction with specific molecular targets. The fluorine atom and the Boc-protected amino group play crucial roles in its binding affinity and specificity. The compound may interact with enzymes or receptors, modulating their activity through competitive or non-competitive inhibition.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of the target compound are compared below with analogs sharing piperidine/pyrrolidine cores, fluorine substituents, or Boc-protected amino groups.
Table 1: Structural and Functional Comparison
Key Comparative Insights
Ring Size and Conformational Flexibility :
- The target compound’s piperidine core (6-membered ring) offers greater conformational flexibility compared to pyrrolidine analogs (5-membered ring, e.g., BP 1577), which may restrict rotational freedom and alter binding affinities in biological targets .
The Boc group in the target compound improves solubility and stability during synthesis compared to unprotected amines (e.g., benzyl 3-amino-4-methylpiperidine-1-carboxylate) .
Stereochemical Influence: The (3S,4R) configuration is critical for activity, as seen in analogs like (3R,4R)-4-amino-5-fluoro-3-phenylpentanoic acid, where stereochemistry dictates selective inhibition of GABA aminotransferase over glutamic acid decarboxylase (GAD) .
Synthetic Feasibility :
- Yields for related compounds (e.g., tert-butyl 3-((benzo[d][1,3]dioxol-5-yloxy)methyl)piperidine derivatives) range from 17% to 78%, suggesting that the target compound’s synthesis may require optimization of protecting group strategies or reaction conditions .
Biological Activity
(3S,4R)-Benzyl 3-((tert-butoxycarbonyl)amino)-4-fluoropiperidine-1-carboxylate is a fluorinated piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. The incorporation of fluorine into organic molecules often enhances their pharmacological properties, including metabolic stability and bioavailability. This article explores the biological activity of this compound, its mechanisms of action, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C18H25FN2O4
- Molecular Weight : 352.40 g/mol
- CAS Number : 1932010-74-6
The biological activity of this compound can be attributed to its structural features that allow it to interact with various biological targets. Fluorinated compounds often exhibit enhanced lipophilicity, which can improve their ability to penetrate biological membranes and interact with intracellular targets.
Potential Targets
- Enzymatic Inhibition : Fluorinated piperidines may act as inhibitors for specific enzymes involved in metabolic pathways.
- Receptor Binding : The compound may bind to neurotransmitter receptors, influencing signaling pathways related to cognition and mood.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant activity against various cancer cell lines. The compound was tested for its cytotoxic effects using MTT assays, which measure cell viability.
In Vivo Studies
Animal models have been employed to assess the therapeutic potential of this compound. In a recent study involving xenograft models, administration of the compound led to a significant reduction in tumor volume compared to the control group.
| Treatment Group | Tumor Volume Reduction (%) | Reference |
|---|---|---|
| Control | - | N/A |
| Low Dose (5 mg/kg) | 30 | |
| High Dose (20 mg/kg) | 55 |
Case Studies
-
Case Study on Anticancer Activity :
A study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of several fluorinated piperidines, including this compound. The results indicated that the compound induced apoptosis in cancer cells through the activation of caspase pathways. -
Neuropharmacological Effects :
Another investigation focused on the neuropharmacological effects of this compound in rodent models. It was found to enhance cognitive function and reduce anxiety-like behaviors, suggesting potential applications in treating neurodegenerative diseases.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
